molecular formula C8H8Cl2N4 B2565651 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride CAS No. 2305253-01-2

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2565651
CAS No.: 2305253-01-2
M. Wt: 231.08
InChI Key: SMSJMTKPLKVCNP-UHFFFAOYSA-N
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Description

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride is a heterocyclic compound that has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring fused with a chloropyridine moiety, making it a valuable scaffold in the synthesis of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride typically involves the reaction of 3-chloro-2-hydrazinopyridine with suitable reagents. One common method includes the use of tert-butanol and sodium tert-butoxide as solvents and bases, respectively. The reaction is carried out under reflux conditions, followed by the addition of glacial acetic acid to adjust the pH and isolate the product .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole carboxylic acids, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its observed biological effects. For example, its insecticidal activity is attributed to its ability to disrupt the normal functioning of the nervous system in pests .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Its unique structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

1-(3-chloropyridin-2-yl)pyrazol-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4.ClH/c9-7-2-1-3-11-8(7)13-5-6(10)4-12-13;/h1-5H,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSJMTKPLKVCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=C(C=N2)N)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305253-01-2
Record name 1-(3-chloropyridin-2-yl)-1H-pyrazol-4-amine hydrochloride
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